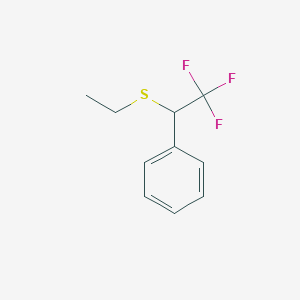![molecular formula C20H12O2 B14467548 [1,2'-Binaphthalene]-1',4'-dione CAS No. 65490-97-3](/img/structure/B14467548.png)
[1,2'-Binaphthalene]-1',4'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2’-Binaphthalene]-1’,4’-dione is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of two naphthalene units connected through a single bond, with a quinone functional group at the 1 and 4 positions of one of the naphthalene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2’-Binaphthalene]-1’,4’-dione typically involves the oxidative coupling of 2-naphthol. One common method employs the use of ferric chloride (FeCl3) as an oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of [1,2’-Binaphthalene]-1’,4’-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
[1,2’-Binaphthalene]-1’,4’-dione undergoes various chemical reactions, including:
Oxidation: The quinone group can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthalene compounds .
科学研究应用
[1,2’-Binaphthalene]-1’,4’-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of [1,2’-Binaphthalene]-1’,4’-dione involves its interaction with various molecular targets and pathways. The quinone group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where the compound can induce apoptosis in cancer cells through oxidative damage .
相似化合物的比较
Similar Compounds
2,2’-Binaphthalene: Similar in structure but lacks the quinone functional group.
1,1’-Binaphthalene: Another binaphthyl derivative with different substitution patterns.
1,1’-Bi-2-naphthol (BINOL): A well-known chiral ligand used in asymmetric synthesis.
Uniqueness
The presence of the quinone functional group in [1,2’-Binaphthalene]-1’,4’-dione distinguishes it from other binaphthyl derivatives. This functional group imparts unique redox properties and potential biological activities, making it a valuable compound for various applications .
属性
CAS 编号 |
65490-97-3 |
|---|---|
分子式 |
C20H12O2 |
分子量 |
284.3 g/mol |
IUPAC 名称 |
2-naphthalen-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H12O2/c21-19-12-18(20(22)17-10-4-3-9-16(17)19)15-11-5-7-13-6-1-2-8-14(13)15/h1-12H |
InChI 键 |
ZUSYKTUCTWROJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
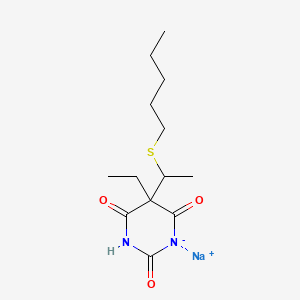
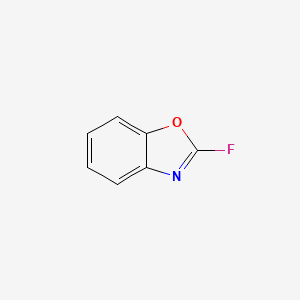
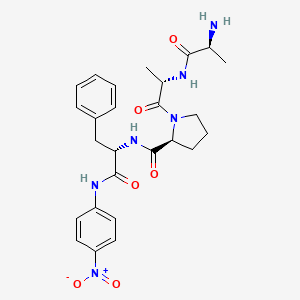
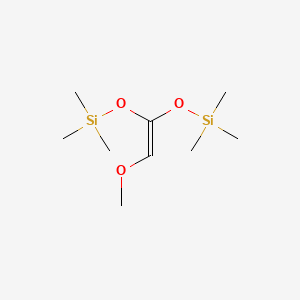


![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
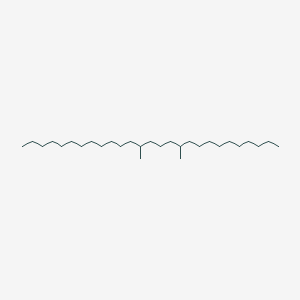
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
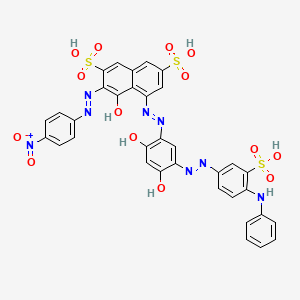
![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
